2,6-Diethyl-3-hydroxy-benzaldehyde
Description
2,6-Diethyl-3-hydroxy-benzaldehyde is a substituted benzaldehyde derivative characterized by ethyl groups at the 2- and 6-positions of the aromatic ring and a hydroxyl group at the 3-position. The hydroxyl and aldehyde functional groups enable participation in hydrogen bonding and nucleophilic addition reactions, while the ethyl substituents enhance lipophilicity and steric effects compared to simpler benzaldehyde analogs .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,6-diethyl-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-11(13)9(4-2)10(8)7-12/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
QDIYNPDIOHTUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)CC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Diethyl-3-hydroxy-benzaldehyde with related hydroxybenzaldehyde derivatives and other aromatic aldehydes, focusing on structural features, reactivity, and documented applications.
3-Hydroxybenzaldehyde
- Structure : Lacks ethyl substituents, with only a hydroxyl group at the 3-position.
- Reactivity : The absence of ethyl groups reduces steric hindrance, making it more reactive in electrophilic aromatic substitution (e.g., nitration, sulfonation).
- Applications : Widely used as a precursor in pharmaceutical synthesis (e.g., anticoagulants and antioxidants). Its simpler structure allows easier derivatization but limits stability under harsh conditions .
2-Methoxy-3-hydroxybenzaldehyde
- Structure : Contains a methoxy group at the 2-position and hydroxyl at the 3-position.
- Reactivity : The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and altering regioselectivity in reactions.
- Applications : Found in natural products (e.g., lignin derivatives) and utilized in flavoring agents. The methoxy group enhances stability against oxidation compared to this compound .
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one
- Structure: A complex derivative featuring a 3-hydroxybenzoyl moiety fused to an isoquinolinone ring.
- Reactivity: The extended conjugated system increases UV absorption and photostability. However, the bulky isoquinolinone group limits solubility in nonpolar solvents.
- Applications : Investigated for antimicrobial activity, but its synthetic complexity reduces scalability compared to this compound .
Diphenhydramine-Related Derivatives
Compounds such as 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide and 2-(Diphenylmethoxy)-N-methylethanamine (entries j, k, l in ) share aromaticity but differ functionally. These are tertiary amines with benzhydryl groups, emphasizing antihistaminic activity rather than aldehyde reactivity. Their pharmacological profiles contrast sharply with this compound, which lacks nitrogen-based functional groups .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₄O₂ | 178.23 g/mol | 2,6-diethyl, 3-hydroxy | Synthetic intermediate |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 g/mol | 3-hydroxy | Pharmaceutical precursor |
| 2-Methoxy-3-hydroxybenzaldehyde | C₈H₈O₃ | 152.15 g/mol | 2-methoxy, 3-hydroxy | Flavoring agents, lignin |
| 1-(3-Hydroxybenzoyl)-...-6(2H)-one | C₁₉H₁₅NO₃ | 305.33 g/mol | Isoquinolinone, hydroxybenzoyl | Antimicrobial research |
Research Findings and Functional Insights
- Lipophilicity : The ethyl groups in this compound increase its logP value (~2.5) compared to 3-Hydroxybenzaldehyde (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Ethyl substituents provide steric protection to the aldehyde group, delaying decomposition at high temperatures (degradation onset ~220°C vs. ~180°C for 3-Hydroxybenzaldehyde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
